![molecular formula C22H19NO4 B14254965 N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine CAS No. 240482-28-4](/img/structure/B14254965.png)
N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is an organic compound that features a biphenyl group attached to the carbonyl group of L-tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine typically involves the coupling of a biphenyl derivative with L-tyrosine. One common method is the use of a biphenyl carbonyl chloride, which reacts with the amino group of L-tyrosine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification steps like recrystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Alcohol derivatives of the biphenyl group.
Substitution: Nitro or halogenated biphenyl derivatives.
科学研究应用
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the tyrosine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
L-Tyrosine: An amino acid with a phenolic side chain.
N-([1,1’-Biphenyl]-2-carbonyl)-L-tyrosine: A structural isomer with the biphenyl group attached at a different position.
Uniqueness
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
属性
CAS 编号 |
240482-28-4 |
|---|---|
分子式 |
C22H19NO4 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[(4-phenylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO4/c24-19-12-6-15(7-13-19)14-20(22(26)27)23-21(25)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13,20,24H,14H2,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI 键 |
KRTYTLOKFIJWGM-FQEVSTJZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


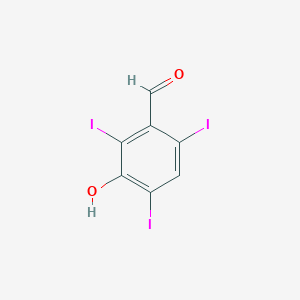
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
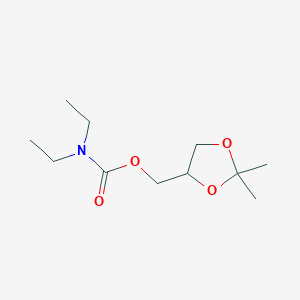
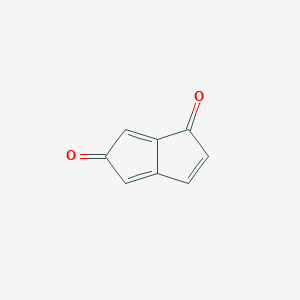
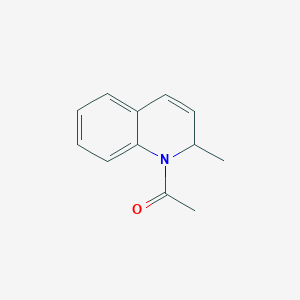
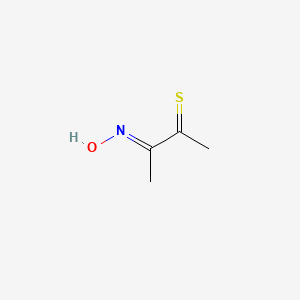
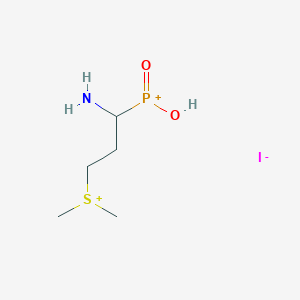
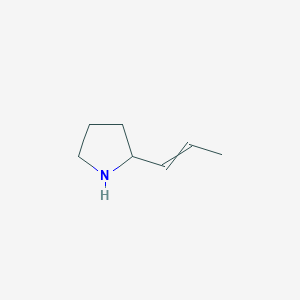
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
